

Detailed Experimental Protocols from Key Studies

For researchers looking to understand the foundational methodologies, here are the experimental details from pivotal studies on **Danuserib**.

Clinical Trial in Multiple Solid Tumors [1] [2]

- **Patient Population:** Consenting adults with good performance status and organ function, diagnosed with advanced/metastatic breast, ovarian, colorectal, pancreatic, small-cell, or non-small-cell lung cancer. All patients had failed prior systemic therapy.
- **Intervention:** **Danuserib** hydrochloride was administered at 500 mg/m² via a 24-hour intravenous infusion, repeated every 14 days.
- **Study Design:** This was a multi-institutional, open-label phase II study using a Simon two-stage design for each independent disease-specific cohort.
- **Primary Endpoint:** Progression-free rate (PFR) at 4 months, assessed using RECIST 1.1 criteria.
- **Key Assessments:** Tumor imaging for response evaluation, safety monitoring using CTCAE version 3.0, and pharmacokinetic sampling.

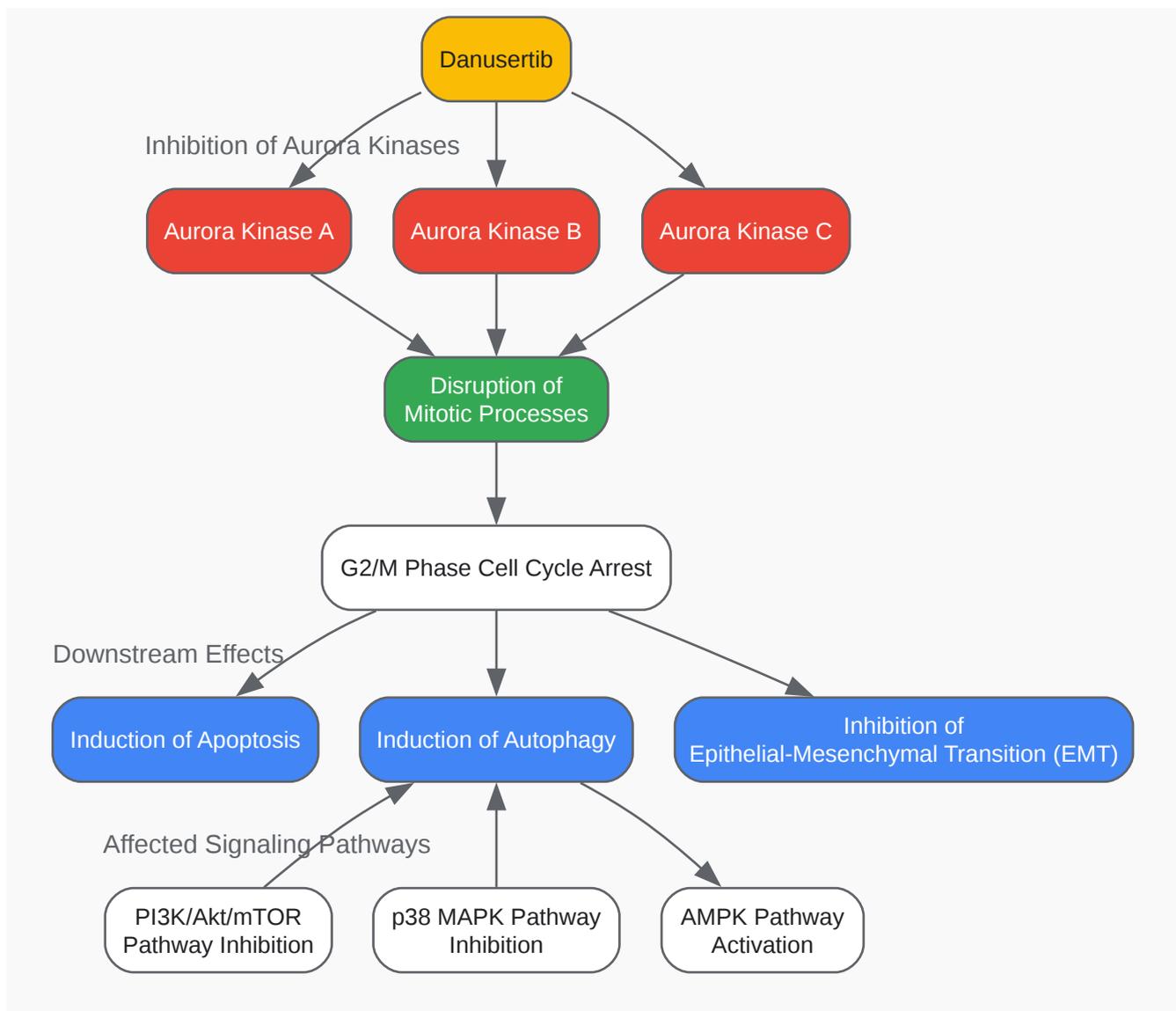
In Vitro Study in Gastric Cancer Cells [5]

- **Cell Lines:** Human gastric cancer AGS and NCI-N78 cells were cultured in standard media.
- **Intervention and Assays:**
 - **Cell Viability:** Measured using the MTT assay after treatment with **Danuserib**.
 - **Cell Cycle Analysis:** Performed using flow cytometry with propidium iodide staining.
 - **Apoptosis Detection:** Assessed using an Annexin V-PE apoptosis detection kit and analysis of mitochondrial membrane potential.
 - **Protein Expression:** Evaluated via Western blotting for proteins involved in cell cycle regulation (e.g., cyclin B1, CDK1, p21), apoptosis (e.g., Bax, Bcl-2, cleaved caspases), and key signaling pathways (e.g., p-PI3K, p-Akt, p-mTOR).
- **Objective:** To investigate the effects of **Danuserib** on growth, apoptosis, autophagy, and epithelial-to-mesenchymal transition, and the underlying molecular mechanisms.

Danuserib's Mechanism of Action and Signaling Pathway

Danusertib is a potent pan-inhibitor of the Aurora kinase family (A, B, and C) [5] [6]. Aurora kinases are serine/threonine kinases that play vital roles in regulating cell division and mitosis. Their overexpression is frequently observed in human cancers and is implicated in oncogenic transformation and chromosomal instability [7] [8].

The following diagram illustrates the primary signaling pathways affected by **Danusertib**, based on preclinical evidence.



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The collective evidence suggests that the future of Aurora kinase inhibitors like **Danusertib** may lie in **combination therapies** and the development of **more selective inhibitors** to improve efficacy and reduce

toxicity [7] [8].

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